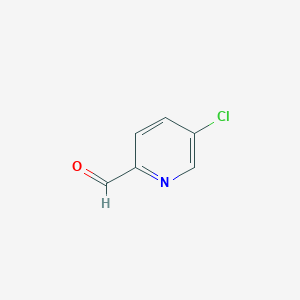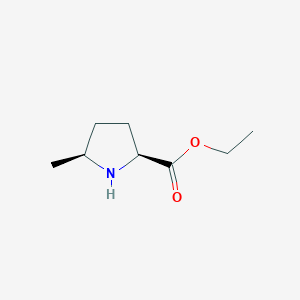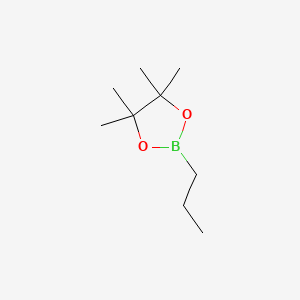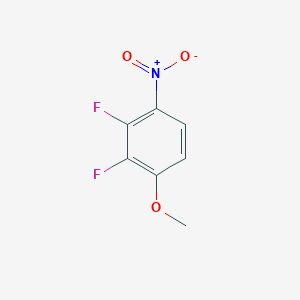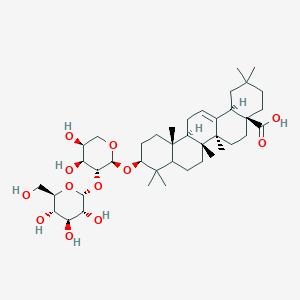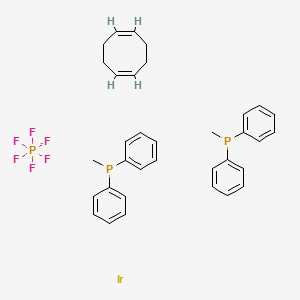
(1,5-Cyclooctadien)bis(methyldiphenylphosphin)iridium(I) hexafluorophosphat
Übersicht
Beschreibung
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is an air-stable cationic iridium complex. This compound is widely used in various catalytic processes, particularly in allyl isomerization reactions. It is known for its stability and effectiveness in facilitating chemical transformations .
Wissenschaftliche Forschungsanwendungen
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate has a broad range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate typically involves the reaction of iridium complexes with methyldiphenylphosphine and 1,5-cyclooctadiene. One common method includes bubbling hydrogen into a solution of [Ir(cod)(PPh2Me)2]PF6 in tetrahydrofuran, resulting in the formation of the active catalyst [IrH2(solv)2(PPh2Me)2]PF6 .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate undergoes various types of reactions, including:
Isomerization: It is commonly used in the isomerization of allylic ethers and alkenylboronates.
Hydrogenation: The compound acts as a catalyst in hydrogenation reactions.
Common Reagents and Conditions
Hydrogen: Used in the formation of the active catalyst.
Tetrahydrofuran: Preferred solvent for the reaction.
Major Products
γ-(Silyloxy)allylboronic esters: Formed from the isomerization of 3-(silyloxy)-1-propenylboronates.
Allyl (E)-vinyl ethers: Resulting from the isomerization of diallyl ethers.
Wirkmechanismus
The mechanism of action involves the coordination between the iridium atom and its ligands. The cyclooctadiene and phosphine ligands act as electron-rich donors, providing electrons to the iridium atom. This makes the iridium atom a Lewis acid, which can catalyze reactions by donating electrons to other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)-iridium(I) hexafluorophosphate
- (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer
- Chlorobis(cyclooctene)iridium(I) dimer
Uniqueness
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate is unique due to its stability and effectiveness in catalyzing isomerization reactions. Its ability to form active catalysts under mild conditions makes it particularly valuable in both research and industrial applications .
Eigenschaften
IUPAC Name |
cycloocta-1,5-diene;iridium;methyl(diphenyl)phosphane;hexafluorophosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHONFFTSOCMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F6IrP3- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
845.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate in organic synthesis?
A1: (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate is a versatile reagent primarily known for its catalytic activity in isomerization reactions. Specifically, it exhibits high efficiency in converting allylic alcohols and ethers to their corresponding isomers. [, ]
Q2: Can you elaborate on the structure of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate and provide its spectroscopic data?
A2: (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate, with a molecular formula of C34H38F6IrP3 and a molecular weight of 845.81 g/mol, possesses a distinct structure. []
Q3: What is the significance of the (E)-isomer selectivity achieved with this catalyst in organic reactions?
A3: The ability of (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate to selectively produce (E)-isomers of propenyl ethers from their corresponding allyl ethers is highly valuable. [] (E)-isomers often exhibit different reactivity and biological properties compared to their (Z)-counterparts. This control over stereochemistry is crucial in fine chemical synthesis, particularly in the pharmaceutical industry, where specific isomers are often required for desired biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


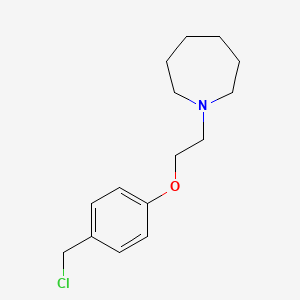
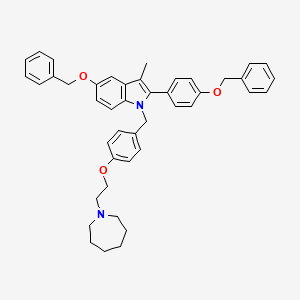
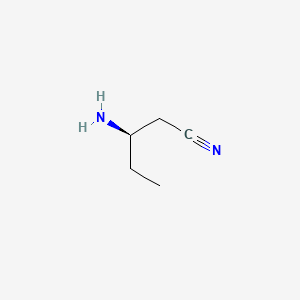
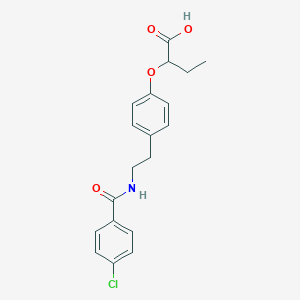
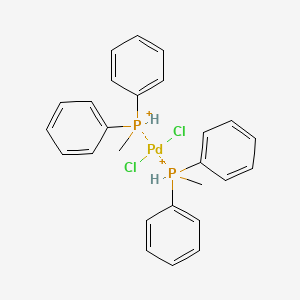
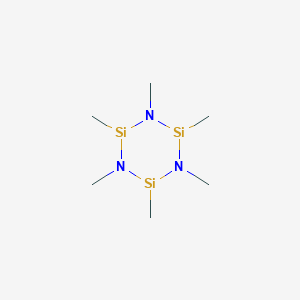
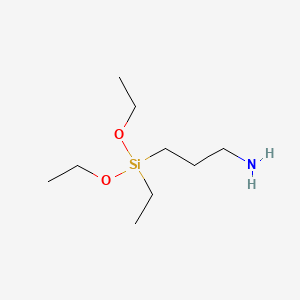
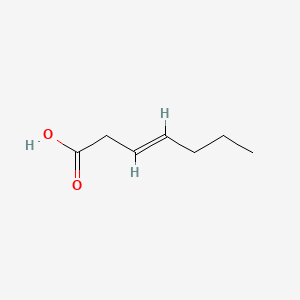
![5-Isopropyl-3-(methoxycarbonyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B1588522.png)
